molecular formula C16H17N3O4S B12121491 methyl (2Z)-[3-(4-methoxybenzyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate

methyl (2Z)-[3-(4-methoxybenzyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate

Cat. No.: B12121491
M. Wt: 347.4 g/mol
InChI Key: NMVRRHFAVGRUKA-QPEQYQDCSA-N
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Description

Methyl (2Z)-[3-(4-methoxybenzyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: C₁₆H₁₅N₃O₄S

    CAS Number: 606955-28-6

    Molecular Weight: 345.38 g/mol

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: Conversion of functional groups (e.g., alcohols to ketones).

    Reduction: Reduction of carbonyl groups (e.g., ketones to alcohols).

    Substitution: Replacement of functional groups (e.g., halogenation).

    Condensation: Formation of larger molecules from smaller ones.

Common reagents and conditions would depend on the specific reaction. Major products formed would vary based on the reaction type.

Scientific Research Applications

Researchers have explored the compound’s applications in:

    Medicine: Investigating its potential as a drug candidate (e.g., antimicrobial, anticancer, or anti-inflammatory properties).

    Chemistry: Studying its reactivity and interactions with other molecules.

    Industry: Assessing its use in materials science or catalysis.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with related compounds. Unfortunately, I don’t have a list of similar compounds readily available.

Remember that this compound’s rarity and complexity contribute to its allure for researchers

Biological Activity

Methyl (2Z)-[3-(4-methoxybenzyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial, anticancer properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazolo-triazine core with a methoxybenzyl substituent, which is significant for its biological activity. The structure can be represented as follows:

CxHyNzOwSv\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}\text{S}_{v}

Where x,y,z,w,vx,y,z,w,v are the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.

Antibacterial Activity

Research indicates that compounds with similar thiazolo-triazine structures exhibit notable antibacterial effects. For instance:

  • Structure-Activity Relationship : The presence of a 4-methoxyphenyl group has been shown to enhance antibacterial activity significantly compared to other substituents. Studies have reported that compounds with this group can exhibit up to a twofold increase in efficacy against resistant bacterial strains .
  • Mechanism of Action : The thiazolo-triazine derivatives inhibit specific bacterial enzymes such as tRNA-(N1G37) methyltransferase (TrmD), which is crucial for bacterial protein synthesis .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cytotoxicity : In vitro studies have demonstrated that related compounds show significant cytotoxic effects against several cancer cell lines. For example:
    • A549 (lung carcinoma) : Compounds with similar structures have shown IC50 values in the range of 8.107 μM , indicating moderate to high activity .
    • MCF7 (breast cancer) : Some derivatives have exhibited better cytotoxic activity than standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through caspase activation. For instance, compounds have been shown to activate caspases 3 and 8 in cancer cells .

Case Studies and Research Findings

Several key studies highlight the biological activity of compounds related to this compound:

Study ReferenceCompound TestedCell LineIC50 ValueMechanism
Various thiazolo-triazinesE. coli0.91 μMEnzyme inhibition
Thiadiazole derivativesA5498.107 μMApoptosis induction
Thiadiazole derivativesMCF719.5 μMCaspase activation

Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

methyl (2Z)-2-[3-[(4-methoxyphenyl)methyl]-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]acetate

InChI

InChI=1S/C16H17N3O4S/c1-22-12-5-3-11(4-6-12)8-18-9-17-16-19(10-18)15(21)13(24-16)7-14(20)23-2/h3-7H,8-10H2,1-2H3/b13-7-

InChI Key

NMVRRHFAVGRUKA-QPEQYQDCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2CN=C3N(C2)C(=O)/C(=C/C(=O)OC)/S3

Canonical SMILES

COC1=CC=C(C=C1)CN2CN=C3N(C2)C(=O)C(=CC(=O)OC)S3

Origin of Product

United States

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